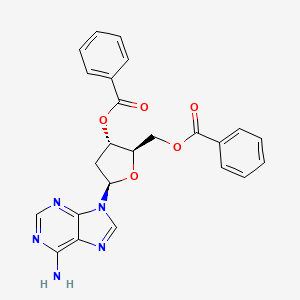
塩化メチルジベンジルホスフェート
説明
Dibenzyl (chloromethyl) phosphate is a useful research compound. Its molecular formula is C15H16ClO4P and its molecular weight is 326.71 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzyl (chloromethyl) phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzyl (chloromethyl) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl (chloromethyl) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HPLC誘導体化
塩化メチルジベンジルホスフェート: はHPLC誘導体化に使用されます。 これは、ジ-tert-ブチルクロロメチルホスフェートの改良された誘導体であり、HPLC-UVによる検出を容易にするために、より高い安定性、より良い収率、および強化されたUV活性を提供します .
作用機序
Target of Action
Dibenzyl (chloromethyl) phosphate is a chemical compound used in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines . The primary targets of Dibenzyl (chloromethyl) phosphate are these lipophilic compounds, which it helps convert into more water-soluble forms, thereby enhancing their bioavailability .
Mode of Action
It is known to be an improved derivative of di-tert-butyl chloromethyl phosphate, which can be detected more easily by hplc-uv due to its higher stability, higher yields, and better uv-activity .
Result of Action
The result of the action of Dibenzyl (chloromethyl) phosphate is the creation of water-soluble prodrugs from lipophilic alcohols, phenols, and amines . This transformation enhances the bioavailability of these compounds, potentially improving their therapeutic efficacy.
Action Environment
The action of Dibenzyl (chloromethyl) phosphate can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at −20°C .
生化学分析
Biochemical Properties
Dibenzyl (chloromethyl) phosphate plays a significant role in biochemical reactions, particularly in the derivatization process for high-performance liquid chromatography (HPLC). It interacts with various enzymes and proteins, facilitating the detection of compounds by enhancing their stability and UV activity . The compound’s interactions with biomolecules are primarily through acylation reactions, where it acts as a derivatization reagent .
Cellular Effects
Dibenzyl (chloromethyl) phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain proteins and enzymes within cells, thereby modulating cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression and metabolic flux, affecting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of dibenzyl (chloromethyl) phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a derivatization reagent, forming stable complexes with target molecules, which can then be detected and analyzed using HPLC . This interaction enhances the stability and UV activity of the target molecules, facilitating their detection and analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenzyl (chloromethyl) phosphate change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under high temperatures or prolonged exposure to light . Long-term studies have shown that dibenzyl (chloromethyl) phosphate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of dibenzyl (chloromethyl) phosphate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are detected .
Metabolic Pathways
Dibenzyl (chloromethyl) phosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the body . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, affecting energy production and utilization .
Transport and Distribution
Within cells and tissues, dibenzyl (chloromethyl) phosphate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
Dibenzyl (chloromethyl) phosphate is localized within specific subcellular compartments, where it exerts its effects on cellular activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, ensuring its proper localization and activity within the cell .
特性
IUPAC Name |
dibenzyl chloromethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTHQGOGQRTOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467418 | |
| Record name | Dibenzyl chloromethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258516-84-6 | |
| Record name | Dibenzyl chloromethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl (chloromethyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)




